4-(Benzyloxy)-3-bromo-5-fluoroaniline
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Overview
Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the commercially available 4-benzyloxy-3-chloronitrobenzene is reduced using SnCl2 to afford 4-benzyloxy-3-chloroaniline in high yield, high purity, and free of tin residues . This process is suitable for kilogram-scale synthesis .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For example, the protodeboronation of pinacol boronic esters has been reported .Scientific Research Applications
Synthesis of Complex Organic Molecules
Compounds like 4-(Benzyloxy)-3-bromo-5-fluoroaniline can be used as building blocks in the synthesis of complex organic molecules. They can participate in various chemical reactions to form new bonds, enabling the creation of a wide range of organic compounds .
Pharmaceutical Research
In pharmaceutical research, such compounds can be used to synthesize new drugs. For example, similar compounds have been used in the synthesis of chalcones, which have wide applications in medicinal chemistry .
Antimicrobial Activity
Some derivatives of this compound have shown promising antimicrobial activity. This makes it a potential candidate for the development of new antimicrobial agents .
Dye Synthesis
Compounds like 4-(Benzyloxy)-3-bromo-5-fluoroaniline can be used in the synthesis of dyes. For instance, 4-Benzyloxyphenol, a similar compound, plays an essential role in the preparation of hetaryl-azophenol dyes via heterocyclic amines in nitrosyl sulphuric acid .
Polyester Fiber Dyeing
In the textile industry, such compounds can be used for polyester fiber dyeing. The presence of the benzyloxy group might impart certain desirable properties to the dye .
Rubber Industry
In the rubber industry, compounds like 4-(Benzyloxy)-3-bromo-5-fluoroaniline can be used as additives to improve the properties of rubber .
Antimycobacterial Evaluation
A series of N-(4-(benzyloxy)benzyl)-4-aminoquinolines were synthesized and evaluated for their ability to inhibit the M. tuberculosis H37Rv strain .
Neurotrophic Synthesis
Similar compounds have been used in the first enantioselective total synthesis of a neurotrophic (-)-talaumidin .
Safety And Hazards
Future Directions
properties
IUPAC Name |
3-bromo-5-fluoro-4-phenylmethoxyaniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrFNO/c14-11-6-10(16)7-12(15)13(11)17-8-9-4-2-1-3-5-9/h1-7H,8,16H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCHGNLNSKCOJMN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2Br)N)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrFNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00681479 |
Source
|
Record name | 4-(Benzyloxy)-3-bromo-5-fluoroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00681479 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Benzyloxy)-3-bromo-5-fluoroaniline | |
CAS RN |
1215206-01-1 |
Source
|
Record name | 4-(Benzyloxy)-3-bromo-5-fluoroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00681479 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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